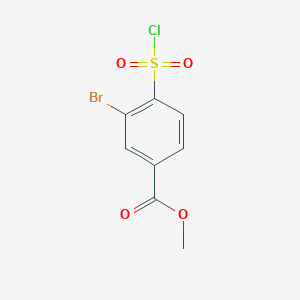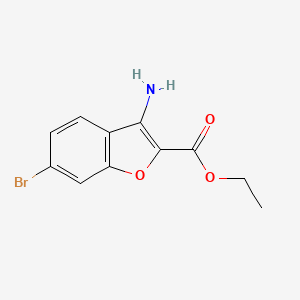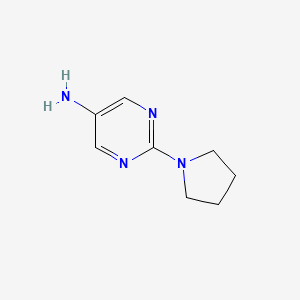
1-甲基-2,3-二氢-1H-吲哚-6-磺酰氯
概述
描述
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a sulfonyl chloride group attached to the indole ring, which imparts unique chemical properties and reactivity.
科学研究应用
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride has diverse applications in scientific research:
作用机制
The result of the action of the compound would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, potentially influencing the function of cells or tissues .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and its interactions with its targets .
生化分析
Biochemical Properties
One of the key interactions of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is with cysteine residues in proteins. The sulfonyl chloride group can react with the thiol group of cysteine, forming a covalent sulfonamide bond. This modification can alter the protein’s activity, stability, and interactions with other biomolecules. Additionally, 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride may interact with serine and lysine residues, further expanding its range of biochemical interactions .
Cellular Effects
For instance, the covalent modification of signaling proteins by 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can lead to altered phosphorylation states, impacting downstream signaling events. This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on metabolic enzymes can influence cellular energy production and metabolic flux .
Molecular Mechanism
Upon binding to cysteine residues, 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride forms a stable sulfonamide bond, leading to irreversible modification of the protein. This can result in enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the compound can induce conformational changes in proteins, affecting their interactions with other biomolecules and altering their function .
Temporal Effects in Laboratory Settings
Long-term studies have shown that 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can have sustained effects on cellular function, particularly when used to modify key signaling proteins and enzymes. These modifications can persist over time, leading to prolonged changes in cellular processes such as gene expression and metabolism .
Dosage Effects in Animal Models
Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. Beyond this threshold, the compound’s effects can become more pronounced, but also more likely to induce toxicity. High doses of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can lead to cellular stress, apoptosis, and tissue damage .
Metabolic Pathways
These metabolic pathways can influence the compound’s activity and toxicity, as the formation of reactive intermediates can enhance its reactivity with nucleophilic residues. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Once inside the cell, 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
These localization patterns can affect the compound’s activity and function, as the modification of proteins in different compartments can lead to distinct cellular outcomes. For example, the modification of nuclear proteins can impact gene expression, while the modification of mitochondrial proteins can influence cellular energy production and apoptosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride typically involves the sulfonylation of 1-methyl-2,3-dihydro-1H-indole. This can be achieved by reacting the indole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low to moderate levels to prevent decomposition .
Industrial Production Methods
In industrial settings, the production of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Oxidation and Reduction: The indole ring can undergo oxidation to form indole-2,3-dione derivatives or reduction to form indoline derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of catalysts to form various substituted indole derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Indole-2,3-dione Derivatives: Formed by oxidation
Indoline Derivatives: Formed by reduction
相似化合物的比较
Similar Compounds
- 1-methyl-1H-indole-6-sulfonyl chloride
- 1,2-dimethylindole
- 6-methyl-1H-indole
Uniqueness
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group at the 6-position of the indole ring. This structural feature imparts distinct reactivity and allows for the formation of a wide range of derivatives through substitution reactions . Additionally, the 2,3-dihydro structure provides a different electronic environment compared to fully aromatic indoles, influencing its chemical behavior and biological activity .
属性
IUPAC Name |
1-methyl-2,3-dihydroindole-6-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYBOFQRJTHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173669-61-9 | |
| Record name | 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)


![3-Oxa-7-azabicyclo[3.3.1]nonane; acetic acid](/img/structure/B1426055.png)







![Benzyl 2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1426068.png)

![[4-(Difluoromethyl)phenyl]methanol](/img/structure/B1426071.png)
